8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a dimethylbenzyl group, and a methoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.
Attachment of the Benzyl Group: The 2,5-dimethylbenzyl group is introduced via alkylation reactions, often using benzyl halides in the presence of a base.
Incorporation of the Purine Core: The purine core is constructed through condensation reactions involving appropriate purine precursors.
Addition of the Methoxyethyl Side Chain: The methoxyethyl group is added through etherification reactions, typically using methoxyethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzymatic activity.
Comparison with Similar Compounds
When compared to similar compounds, 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2,5-dimethylbenzyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 8-(1H-pyrazol-1-yl)-1-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(benzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-14-7-8-15(2)18(11-14)13-28-21(30)19-20(26(5)23(28)31)24-22(27(19)9-10-32-6)29-17(4)12-16(3)25-29/h7-8,11-12H,9-10,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFOGVKDIYLFEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C(N3CCOC)N4C(=CC(=N4)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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